Dichlorosilanone, commonly referred to as dichlorosilane, is a chemical compound with the molecular formula and a molecular mass of approximately 101.01 g/mol. This compound plays a significant role in the semiconductor industry, particularly in the production of silicon nitride and other silicon-based materials. It is classified as a silane, which is a group of silicon compounds characterized by their silicon-hydrogen and silicon-chlorine bonds. Dichlorosilane is primarily sourced from the reaction of silicon with hydrogen chloride or through the disproportionation of trichlorosilane.
Dichlorosilane can be synthesized through several methods:
The molecular structure of dichlorosilane consists of a silicon atom bonded to two hydrogen atoms and two chlorine atoms. The geometry around the silicon atom is tetrahedral, which is typical for compounds containing silicon. Key structural data includes:
Dichlorosilane participates in various chemical reactions:
The mechanism by which dichlorosilane operates in semiconductor manufacturing involves its thermal decomposition at elevated temperatures to deposit silicon layers on substrates. This process typically occurs in low-pressure chemical vapor deposition (LPCVD) systems where dichlorosilane decomposes to form silicon and hydrogen gases, allowing for precise control over layer thickness and composition.
Dichlorosilane exhibits several notable physical and chemical properties:
Dichlorosilane is primarily used in scientific and industrial applications, including:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3